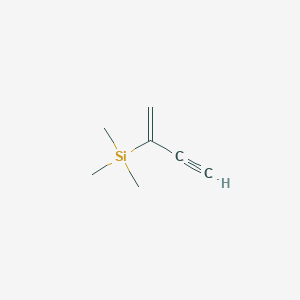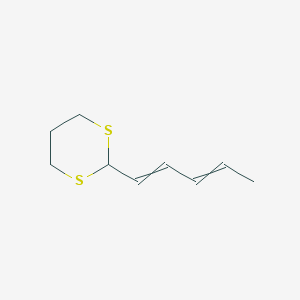
2-(Penta-1,3-dien-1-yl)-1,3-dithiane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Penta-1,3-dien-1-yl)-1,3-dithiane is an organic compound that features a dithiane ring substituted with a penta-1,3-dienyl group. This compound is of interest in organic chemistry due to its unique structure and reactivity, which makes it a valuable intermediate in various synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Penta-1,3-dien-1-yl)-1,3-dithiane typically involves the reaction of 1,3-dithiane with penta-1,3-dienyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is conducted in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
2-(Penta-1,3-dien-1-yl)-1,3-dithiane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the dithiane ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The penta-1,3-dienyl group can undergo electrophilic substitution reactions, particularly at the conjugated diene positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced dithiane derivatives.
Substitution: Halogenated penta-1,3-dienyl derivatives.
科学的研究の応用
2-(Penta-1,3-dien-1-yl)-1,3-dithiane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the construction of polycyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfur-containing substrates.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(Penta-1,3-dien-1-yl)-1,3-dithiane involves its ability to participate in nucleophilic and electrophilic reactions due to the presence of the dithiane ring and the conjugated diene system. The dithiane ring can act as a nucleophile, while the penta-1,3-dienyl group can undergo electrophilic addition reactions. These properties make it a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
1,3-Dithiane: A simpler dithiane compound without the penta-1,3-dienyl substitution.
2-(Penta-1,3-dien-1-yl)-1,3-dithiolane: Similar structure but with a dithiolane ring instead of a dithiane ring.
2-(Penta-1,3-dien-1-yl)-1,3-dioxane: Similar structure but with a dioxane ring instead of a dithiane ring.
Uniqueness
2-(Penta-1,3-dien-1-yl)-1,3-dithiane is unique due to the combination of the dithiane ring and the conjugated penta-1,3-dienyl group, which imparts distinct reactivity and makes it a valuable intermediate in synthetic organic chemistry.
特性
CAS番号 |
145546-15-2 |
|---|---|
分子式 |
C9H14S2 |
分子量 |
186.3 g/mol |
IUPAC名 |
2-penta-1,3-dienyl-1,3-dithiane |
InChI |
InChI=1S/C9H14S2/c1-2-3-4-6-9-10-7-5-8-11-9/h2-4,6,9H,5,7-8H2,1H3 |
InChIキー |
LIPINJIBJOXUCW-UHFFFAOYSA-N |
正規SMILES |
CC=CC=CC1SCCCS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


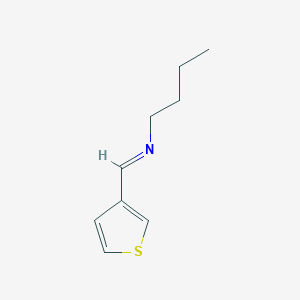
![2,2'-[(4,5-Dibromo-1,2-phenylene)bis(oxy)]bis(N,N-dioctylacetamide)](/img/structure/B12553288.png)
![N,N-diethylethanamine;4-[(4-hydroxyphenyl)methyl]phenol](/img/structure/B12553295.png)
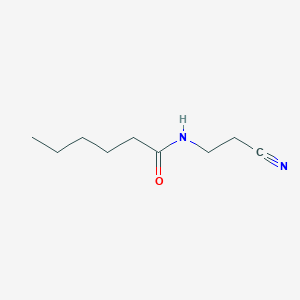
![2-[(4R)-2,2-Diethyl-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B12553298.png)
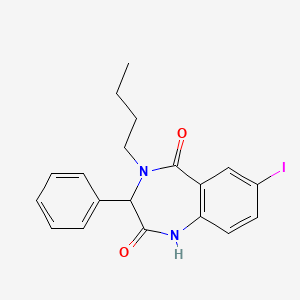
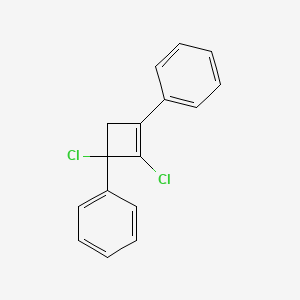
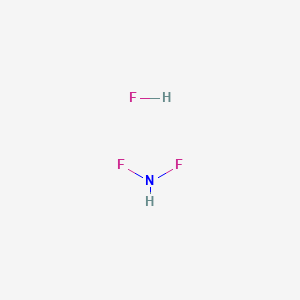
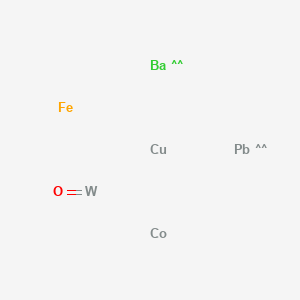

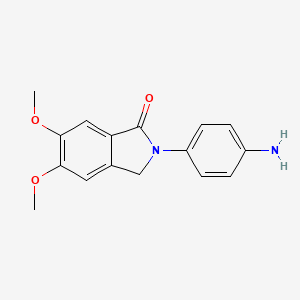
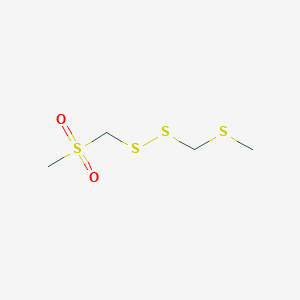
![1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy-](/img/structure/B12553360.png)
